molecular formula C10H14ClN3O3 B13516231 tert-Butyl (6-chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)carbamate

tert-Butyl (6-chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)carbamate

Katalognummer: B13516231
Molekulargewicht: 259.69 g/mol
InChI-Schlüssel: KSACDPIGRZWEFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl N-(6-chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)carbamate: is a chemical compound with a complex structure that includes a pyridazinone ring substituted with a chloro group and a tert-butyl carbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(6-chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-chloro-2-methyl-3-oxo-2,3-dihydropyridazine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The mixture is stirred at a controlled temperature, often around room temperature to 50°C, until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

tert-butyl N-(6-chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the pyridazinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., ethanol, methanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetic acid).

Major Products

    Substitution: Formation of N-substituted derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Oxidation: Formation of carboxyl derivatives.

Wissenschaftliche Forschungsanwendungen

tert-butyl N-(6-chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-butyl N-(6-chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    tert-butyl carbamate: A simpler compound with similar protective group properties.

    6-chloro-2-methyl-3-oxo-2,3-dihydropyridazine: The core structure without the tert-butyl carbamate moiety.

    N-Boc-protected anilines: Compounds with similar protective groups used in organic synthesis.

Uniqueness

tert-butyl N-(6-chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)carbamate is unique due to the combination of the pyridazinone ring and the tert-butyl carbamate group, which imparts specific chemical reactivity and potential biological activity not found in simpler analogs .

Eigenschaften

Molekularformel

C10H14ClN3O3

Molekulargewicht

259.69 g/mol

IUPAC-Name

tert-butyl N-(6-chloro-2-methyl-3-oxopyridazin-4-yl)carbamate

InChI

InChI=1S/C10H14ClN3O3/c1-10(2,3)17-9(16)12-6-5-7(11)13-14(4)8(6)15/h5H,1-4H3,(H,12,16)

InChI-Schlüssel

KSACDPIGRZWEFZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1=CC(=NN(C1=O)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.